2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
A series of novel triazinone derivatives, including structures similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, have been synthesized and evaluated for various applications. These compounds are synthesized through condensation reactions involving amino acids, sulfanyl groups, and pyridine or pyrimidine bases, showcasing their potential in creating diverse chemical libraries for further research in medicinal chemistry (Dagdag et al., 2021).
Antimicrobial and Larvicidal Activities
Derivatives of triazinone have shown promising antimicrobial and mosquito larvicidal activities. Studies indicate that certain triazinone derivatives exhibit growth inhibition properties against bacterial and fungal pathogens, as well as potent mosquito larvicidal effects. This suggests potential applications in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Structural and Photochemical Properties
Research into the structural and photochemical properties of triazinone derivatives has revealed insights into their molecular configurations and reactivity under UV irradiation. These studies provide valuable information for the design of compounds with specific optical and electronic properties, which could be useful in materials science and photodynamic therapy applications (Ivanov et al., 2020).
Fluorescent Properties
A new class of red fluorescent organic compounds based on fused 1,2,4-triazine derivatives, related to the pyrido[1,2-b][1,2,4]triazines, has been developed. These compounds exhibit significant red light emission in the 650 nm range, suggesting potential applications in bioimaging, optical materials, and sensors (Darehkordi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-16-19-15-6-4-5-11-21(15)17(22)20-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLEUJRZJCGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
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